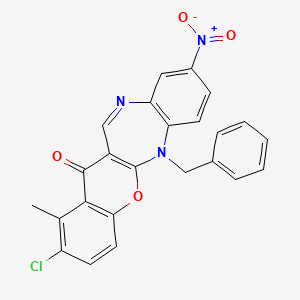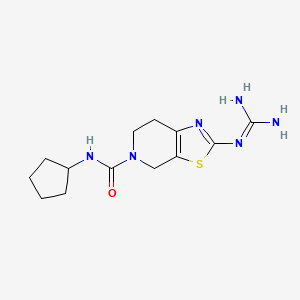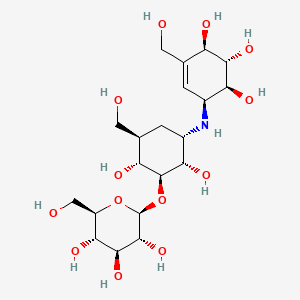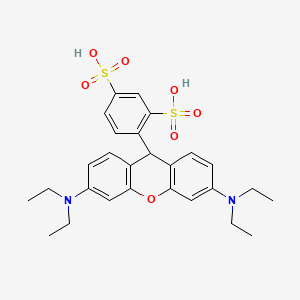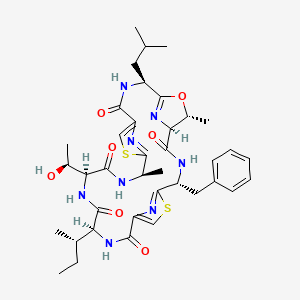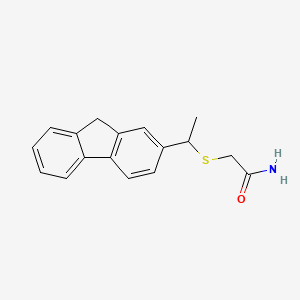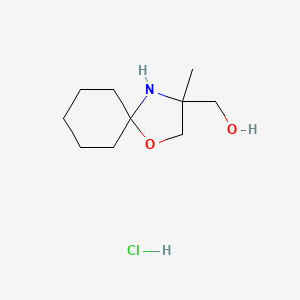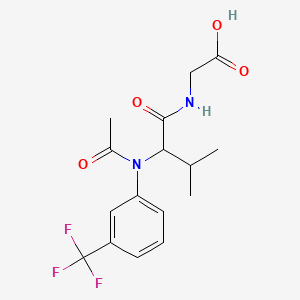
Glycine, N-acetyl-N-(3-(trifluoromethyl)phenyl)valyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
acetyl trifluoromethylphenyl valylglycine, DL- . This compound has a molecular formula of C16H19F3N2O4 and a molecular weight of 360.3283 g/mol . It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetyl trifluoromethylphenyl valylglycine, DL- typically involves the following steps:
Formation of the trifluoromethylphenyl group:
Peptide bond formation: The trifluoromethylphenyl group is then coupled with valine and glycine through peptide bond formation using coupling reagents such as carbodiimides.
Acetylation: The final step involves the acetylation of the amino group to form the final compound.
Industrial Production Methods
Industrial production of acetyl trifluoromethylphenyl valylglycine, DL- involves large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-phase peptide synthesis: This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
化学反応の分析
Types of Reactions
Acetyl trifluoromethylphenyl valylglycine, DL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives with increased oxygen content.
Reduction: Formation of reduced derivatives with decreased oxygen content.
Substitution: Formation of substituted derivatives with new functional groups replacing the trifluoromethyl group.
科学的研究の応用
Acetyl trifluoromethylphenyl valylglycine, DL- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用機序
The mechanism of action of acetyl trifluoromethylphenyl valylglycine, DL- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to enzymes: Inhibiting or activating enzyme activity through direct binding.
Modulating signaling pathways: Affecting cellular signaling pathways involved in cell growth, differentiation, and apoptosis.
Interacting with receptors: Binding to cell surface receptors and modulating their activity.
類似化合物との比較
Similar Compounds
- Acetyl trifluoromethylphenyl valylalanine
- Acetyl trifluoromethylphenyl valylleucine
- Acetyl trifluoromethylphenyl valylisoleucine
Uniqueness
Acetyl trifluoromethylphenyl valylglycine, DL- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
特性
CAS番号 |
379685-96-8 |
|---|---|
分子式 |
C16H19F3N2O4 |
分子量 |
360.33 g/mol |
IUPAC名 |
2-[[2-[N-acetyl-3-(trifluoromethyl)anilino]-3-methylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H19F3N2O4/c1-9(2)14(15(25)20-8-13(23)24)21(10(3)22)12-6-4-5-11(7-12)16(17,18)19/h4-7,9,14H,8H2,1-3H3,(H,20,25)(H,23,24) |
InChIキー |
JIDBIDDEFPKZDG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)NCC(=O)O)N(C1=CC=CC(=C1)C(F)(F)F)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


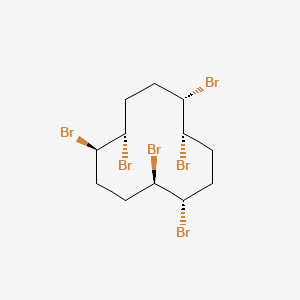
![[(2S,3R,4R,5S,6S,7S,8R,13R,14R,17S)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)oxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-14-yl] 4-methoxybenzoate](/img/structure/B12753305.png)

